molecular formula C7H11N3O B1375456 4-Pyridinamine, 2-(2-aminoethoxy)- CAS No. 1214900-11-4

4-Pyridinamine, 2-(2-aminoethoxy)-

Cat. No. B1375456
M. Wt: 153.18 g/mol
InChI Key: UKCCXBFFQULUDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for “4-Pyridinamine, 2-(2-aminoethoxy)-” were not found, pyridinium salts, which are structurally similar, have been synthesized and studied extensively . They are quite familiar structures in many natural products and bioactive pharmaceuticals .

Scientific Research Applications

Synthesis and Biological Applications

4-Pyridinamine, 2-(2-aminoethoxy)- and its derivatives have been extensively studied in various scientific contexts. Notable among these is the synthesis of 5-phenyl-2-pyridinamine (PPA), a pyrolysis product of phenylalanine, which is potentially carcinogenic. The study by Stavenuiter et al. (1985) focused on developing methods for synthesizing PPA and its possible metabolites for biological studies, highlighting its potential carcinogenic properties and relevance in food safety research (Stavenuiter, Verrips-Kroon, Bos, & Westra, 1985).

Chemical Industry and Enzymatic Applications

In the chemical industry, pyridinamines like 4-Pyridinamine, 2-(2-aminoethoxy)- serve as important intermediates. A study by Stankevičiūtė et al. (2016) explored the use of Burkholderia sp. MAK1 for the oxyfunctionalization of pyridine derivatives, showing promise for the preparation of various pyridin-5-ols and pyridin-N-oxides, crucial in pharmaceuticals and polymers (Stankevičiūtė et al., 2016).

Antioxidant and Therapeutic Properties

The compound has also been investigated for its potential therapeutic properties. Saddala and Pradeepkiran (2019) synthesized dihydropyridine analogs, including 2-(2-aminoethoxy)-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, evaluating their biological activities, including antioxidant properties, which are crucial in drug discovery (Saddala & Pradeepkiran, 2019).

Organocatalysis

Zlotin (2015) reviewed the use of 4-hydroxyproline-derived amino acids and amino amides, including those bearing functional groups similar to 4-Pyridinamine, 2-(2-aminoethoxy)-, as organocatalysts for asymmetric reactions in organic compounds. This indicates its significance in green chemistry and technology applications (Zlotin, 2015).

Corrosion Inhibition

Another application is in the field of corrosion inhibition. Xu et al. (2015) studied a pyridine derivative, 4-amino-N,N-di-(2-pyridylmethyl)-aniline, for its properties in inhibiting corrosion on mild steel in hydrochloric acid, highlighting the potential use of similar pyridinamine derivatives in protecting metals (Xu et al., 2015).

properties

IUPAC Name

2-(2-aminoethoxy)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c8-2-4-11-7-5-6(9)1-3-10-7/h1,3,5H,2,4,8H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCCXBFFQULUDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1N)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pyridinamine, 2-(2-aminoethoxy)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Pyridinamine, 2-(2-aminoethoxy)-
Reactant of Route 2
Reactant of Route 2
4-Pyridinamine, 2-(2-aminoethoxy)-
Reactant of Route 3
Reactant of Route 3
4-Pyridinamine, 2-(2-aminoethoxy)-
Reactant of Route 4
Reactant of Route 4
4-Pyridinamine, 2-(2-aminoethoxy)-
Reactant of Route 5
Reactant of Route 5
4-Pyridinamine, 2-(2-aminoethoxy)-
Reactant of Route 6
Reactant of Route 6
4-Pyridinamine, 2-(2-aminoethoxy)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.